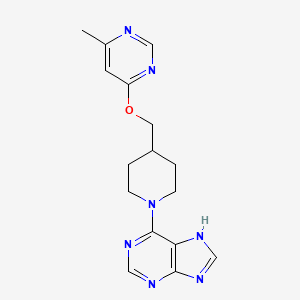

6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule that includes a purine and pyrimidine moiety. Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms . They are integral parts of DNA and RNA and impart diverse pharmacological properties .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. Pyrimidines can participate in a variety of reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Pyrimidines are generally weaker bases than pyridine and are soluble in water .科学的研究の応用

Synthetic Methodologies and Chemical Properties

Purine derivatives, including those related to "6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine," have been extensively studied for their synthetic methodologies and chemical properties. One study details the facile synthesis of 6-cyano-9-substituted-9H-purines and their transformation into pyrimidinopyrimidines, showcasing the chemical flexibility and potential for generating diverse molecular structures from purine bases (Al‐Azmi et al., 2001). Another approach highlights the parallel solution-phase synthesis of a purine library via a sulfur intermediate, underscoring the utility of purine cores in combinatorial chemistry and the potential for creating a wide range of pharmacologically active compounds (Liu et al., 2005).

Drug Discovery and Biological Applications

Purine derivatives have also shown promise in drug discovery and biological applications. For example, the identification and characterization of a human DNA glycosylase for repair of modified bases in oxidatively damaged DNA highlight the significance of purine analogs in understanding and potentially treating oxidative DNA damage (Hazra et al., 2002). Another study employs purine analogs for the efficient solid-phase synthesis of olomoucine, indicating the relevance of these compounds in synthesizing kinase inhibitors and other therapeutically relevant molecules (Hammarström et al., 2002).

Molecular Design and Pharmacological Studies

The design and synthesis of purine analogs have been tailored for specific pharmacological targets. For instance, derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine have been synthesized and tested for their binding affinity to human histamine H3 and H4 receptors, demonstrating the potential of purine derivatives in the development of receptor-selective ligands (Sadek et al., 2014). Another study focused on pyrido[1,2-e]purine derivatives as inhibitory candidates against the main protease of COVID-19, highlighting the role of purine scaffolds in antiviral research (Moghimi et al., 2022).

作用機序

将来の方向性

特性

IUPAC Name |

6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-7H-purine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N7O/c1-11-6-13(18-8-17-11)24-7-12-2-4-23(5-3-12)16-14-15(20-9-19-14)21-10-22-16/h6,8-10,12H,2-5,7H2,1H3,(H,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRBWRUXJGZOPEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=NC4=C3NC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-(((6-methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-9H-purine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2931368.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2931371.png)

![4-Methyl-1-{2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B2931372.png)

![3-(3-(3-methoxyphenyl)-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2931375.png)

![N-[1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2931379.png)

![[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2931381.png)

![ethyl [6-(3-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B2931386.png)